1-(3-Bromo-2-fluorobenzoyl)azetidine
Description
Significance of Four-Membered Nitrogen Heterocycles (Azetidines) in Organic Chemistry
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. This ring system is a subject of considerable interest in organic chemistry due to its unique combination of stability and reactivity. The inherent ring strain of the azetidine (B1206935) ring, approximately 25.4 kcal/mol, is a defining feature. rsc.org This strain is significant enough to drive unique chemical transformations yet allows the ring to be more stable and easier to handle than its three-membered counterpart, aziridine (B145994). rsc.org
The azetidine scaffold serves as a versatile building block in the synthesis of more complex molecules. lifechemicals.com Its rigid, three-dimensional structure is particularly valued in medicinal chemistry, where it can be used to explore chemical space beyond the "flatland" of traditional aromatic compounds, potentially improving the pharmacokinetic properties of drug candidates. researchgate.net
Rationale for Research on Functionalized Azetidine Scaffolds
The functionalization of the azetidine ring is a key strategy in modern drug discovery. nih.govnih.gov Attaching various substituents to the azetidine core allows chemists to fine-tune the molecule's properties, such as its solubility, metabolic stability, and binding affinity to biological targets. lifechemicals.com The development of new synthetic methodologies to create diversely functionalized azetidines is an active area of research, as it expands the toolbox available to medicinal chemists. nih.govchemrxiv.org
Research focuses on creating libraries of these compounds for high-throughput screening and for structure-activity relationship (SAR) studies. lifechemicals.com The ability to introduce substituents at different positions on the azetidine ring enables the systematic optimization of lead compounds in drug development programs. chemrxiv.org
Overview of the 1-(3-Bromo-2-fluorobenzoyl)azetidine Structure and its Chemical Research Context
The chemical structure of this compound consists of an azetidine ring linked via its nitrogen atom to a carbonyl group, which is part of a 3-bromo-2-fluorobenzoyl moiety. This structure is an N-acylated azetidine. The research context for a molecule like this lies at the intersection of scaffold-based drug design and the use of halogenated aromatic groups to modulate biological activity.
The azetidine portion provides a compact, rigid, and polar scaffold. The 3-bromo-2-fluorobenzoyl group is a functionalized aromatic ring that introduces several important features. The fluorine atom is a common bioisostere for hydrogen but has profoundly different electronic properties. Its high electronegativity can influence the acidity of nearby protons, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins. mdpi.comnih.gov The bromine atom is also significant; it is a lipophilic group that can occupy binding pockets and, importantly, serves as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions. acs.org
The precursor, 3-Bromo-2-fluorobenzoic acid, is a known reagent used in the synthesis of complex pharmaceutical compounds, including Dabrafenib, a BRAF kinase inhibitor. chemicalbook.com This highlights the relevance of the halogenated benzoyl moiety in medicinal chemistry.
Historical Development and Contemporary Relevance of Azetidine Chemistry
The chemistry of azetidines has evolved significantly since the first derivatives were synthesized. Initially, the synthesis of the strained four-membered ring posed considerable challenges, which limited its use. nih.gov Early methods often involved multi-step and sometimes low-yielding reactions. magtech.com.cn
However, in recent decades, remarkable advances have been made in the synthesis of azetidines. rsc.org New methods, including intramolecular cyclizations, cycloaddition reactions like the aza Paternò-Büchi reaction, and ring expansions, have made these scaffolds much more accessible. nih.govmagtech.com.cnorganic-chemistry.org This has led to a surge in their use, particularly in drug discovery. lifechemicals.comchemrxiv.org Today, several approved drugs contain the azetidine motif, and many more are in clinical development, underscoring the contemporary relevance of this chemical class. chemrxiv.orggoogle.com
Research Findings and Data
While specific experimental data for this compound is scarce in peer-reviewed literature, its properties can be inferred from its constituent parts. A plausible synthetic route involves the N-acylation of azetidine. This is a standard amide bond formation reaction, which could be achieved by reacting azetidine with 3-bromo-2-fluorobenzoyl chloride in the presence of a non-nucleophilic base. semanticscholar.orgoup.com
Below are data tables summarizing the properties of the core chemical structures that constitute this compound.
Table 1: Properties of the Azetidine Scaffold
| Property | Value/Description |
|---|---|
| Molecular Formula | C₃H₇N |
| Molar Mass | 57.09 g/mol |
| Ring Strain Energy | ~25.4 kcal/mol rsc.org |
| Nature | Saturated four-membered nitrogen heterocycle rsc.org |
Table 2: Properties of 3-Bromo-2-fluorobenzoic acid (Precursor)
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₄BrFO₂ nih.gov |
| Molar Mass | 219.01 g/mol |
| Appearance | Typically a white solid chemicalbook.com |
| IUPAC Name | 3-bromo-2-fluorobenzoic acid sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
azetidin-1-yl-(3-bromo-2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-8-4-1-3-7(9(8)12)10(14)13-5-2-6-13/h1,3-4H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDBZGHSNBFBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C(=CC=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704043 | |
| Record name | (Azetidin-1-yl)(3-bromo-2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026796-68-8 | |
| Record name | (Azetidin-1-yl)(3-bromo-2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 3 Bromo 2 Fluorobenzoyl Azetidine and Its Precursors
Synthesis of the Azetidine (B1206935) Core
The construction of the azetidine scaffold is a significant challenge in organic synthesis due to the inherent ring strain of the four-membered system. bham.ac.ukresearchgate.net Methodologies for its synthesis are broadly categorized into cyclization reactions, where a pre-formed carbon chain undergoes ring closure, and cycloaddition reactions, where the ring is formed from two separate components.
Cyclization strategies are among the most common approaches to azetidine synthesis. These methods involve the formation of a carbon-nitrogen (C-N) bond to close the four-membered ring.
Intramolecular SN2 reactions are a classical and frequently utilized method for forming the azetidine ring. nih.govfrontiersin.org This approach involves a nitrogen nucleophile attacking an electrophilic carbon atom within the same molecule, displacing a leaving group to form the cyclic amine. researchgate.net
####### 2.1.1.1.1. From γ-Haloalkylamines
The cyclization of γ-haloalkylamines is a direct application of the intramolecular SN2 mechanism for azetidine synthesis. In this method, a primary or secondary amine containing a halogen (typically chlorine, bromine, or iodine) at the γ-position serves as the substrate. Base-promoted deprotonation of the amine enhances its nucleophilicity, facilitating the attack on the carbon bearing the halogen, which acts as the leaving group.
A related approach involves the reductive cyclization of γ-haloalkyl-imines. In this variation, the imine is reduced in situ, typically with a hydride reagent like sodium borohydride, to generate the corresponding secondary amine. This newly formed amine then undergoes rapid intramolecular cyclization to yield the N-substituted azetidine. bham.ac.uk This method allows for the synthesis of highly substituted azetidines, although yields can sometimes be compromised by side reactions, such as isomerization leading to three-membered aziridine (B145994) rings. bham.ac.uk
| Precursor Type | R Group Variation | Reagent | Product | Yield | Reference |
| γ-haloalkyl-imine | Varied alkyl/aryl | Sodium Borohydride | N-substituted azetidine | High | bham.ac.uk |
This table illustrates the general reductive cyclization approach for N-substituted azetidines.
####### 2.1.1.1.2. From Epoxy Amines via Regioselective Aminolysis
An alternative and powerful method for azetidine ring construction is the intramolecular aminolysis of epoxy amines. nih.govfrontiersin.orgnih.gov This reaction involves the nucleophilic attack of an amine on one of the electrophilic carbons of an epoxide within the same molecule. The regioselectivity of the epoxide ring-opening is crucial for the successful formation of the four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring.
Recent research has demonstrated that Lewis acids can effectively catalyze this transformation with high regioselectivity and yield. Specifically, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an efficient catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. nih.govfrontiersin.org The catalyst promotes a C3-selective intramolecular aminolysis, leading to the desired azetidine product. frontiersin.org This reaction proceeds in high yields even with substrates containing acid-sensitive functional groups such as Boc, PMB, and TBS protecting groups. nih.govfrontiersin.org The methodology is tolerant of various substituents on the amine, including electron-rich and electron-deficient benzyl (B1604629) groups, as well as bulky alkyl groups. nih.gov
| Catalyst | Substrate | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| La(OTf)₃ (10 mol%) | cis-3,4-epoxy amine | Dichloroethane (DCE) | 80 | 3-hydroxyazetidine | High | nih.govfrontiersin.org |
| La(OTf)₃ (10 mol%) | Substrate with Boc group | Dichloroethane (DCE) | 80 | Corresponding azetidine | High | nih.gov |
| La(OTf)₃ (10 mol%) | Substrate with bulky t-butyl amine | Dichloroethane (DCE) | 80 | Corresponding azetidine | High | nih.gov |
| La(OTf)₃ (10 mol%) | Substrate with electron-deficient benzyl group | Dichloroethane (DCE) | 80 | Corresponding azetidine | High | nih.gov |
This table summarizes the conditions and scope of the La(OTf)₃-catalyzed synthesis of azetidines from epoxy amines.
Cycloaddition reactions represent a convergent approach to the azetidine core, constructing the four-membered ring in a single step from two smaller components. These reactions are particularly valuable for creating highly functionalized azetidines.
####### 2.1.1.2.1. [2+2] Photocycloaddition (e.g., Aza-Paterno-Büchi Reaction)
The aza-Paterno-Büchi reaction is a [2+2] photocycloaddition between an imine and an alkene, yielding an azetidine ring. nih.govmagtech.com.cnrsc.org This reaction is a powerful tool for azetidine synthesis but has historically been challenging due to competing side reactions, such as the E/Z isomerization of the imine upon photoexcitation. nih.gov
In a typical intermolecular aza-Paterno-Büchi reaction, UV light is used to excite the imine component, which then undergoes cycloaddition with an alkene. nih.gov To overcome the limitations of traditional UV-mediated approaches, recent advancements have focused on visible-light-mediated reactions using photocatalysts. nih.govchemrxiv.org For instance, an intermolecular aza-Paterno-Büchi reaction has been developed that uses an iridium photocatalyst to activate 2-isoxazoline-3-carboxylates via triplet energy transfer. nih.govrsc.org This method allows for the [2+2] cycloaddition with a broad range of alkenes under mild conditions. nih.gov The resulting highly functionalized azetidines can be readily converted to free, unprotected azetidines, offering a novel entry point to these desirable targets. nih.gov Intramolecular versions of this reaction have also been developed, enabling the synthesis of complex, tricyclic azetidine structures. acs.org
| Imine Component | Alkene Component | Light Source | Catalyst/Mediator | Product | Key Feature | Reference |
| Cyclic Imines | Various Alkenes | UV Light | None | Functionalized Azetidine | Classic approach, avoids E/Z isomerization | nih.gov |
| 2-Isoxazoline-3-carboxylates | Wide range of Alkenes | Visible Light (Blue) | Iridium photocatalyst | Highly Functionalized Azetidine | Mild conditions, broad scope | nih.govrsc.org |
| Unactivated Alkenes (intramolecular) | Tethered Imine | Visible Light | Photocatalyst | Tricyclic Azetidine | Access to complex 3D structures | acs.org |
This table highlights different modalities of the aza-Paterno-Büchi reaction for azetidine synthesis.
Cyclization Reactions for Azetidine Ring Formation
Cycloaddition Reactions
Cycloaddition of Alkynyl Ketones with N-Tosylimines
The synthesis of highly substituted azetidines can be achieved through the [2+2] cycloaddition of alkynyl ketones with N-tosylimines. This reaction is notably catalyzed by Lewis bases, with the choice of catalyst being crucial in directing the reaction pathway. While phosphines like tributylphosphine (B147548) (Bu₃P) typically promote a [3+2] annulation to yield pyrrolidines, 4-(N,N-dimethylamino)pyridine (DMAP) has been found to effectively catalyze the desired [2+2] cycloaddition to form azetidines. organic-chemistry.orgacs.orgacs.org
The reaction is typically performed in a solvent like dichloromethane (B109758) (CH₂Cl₂). acs.orgacs.org Researchers have observed that treating an alkynyl ketone with an N-tosyl benzaldimine in the presence of a catalytic amount of DMAP leads to the formation of a fully substituted azetidine, often with trans and E stereochemistry. organic-chemistry.orgacs.org The yields for this transformation are generally moderate to good. acs.org The scope of the reaction has been investigated, showing that aromatic alkynyl ketones are effective substrates. Furthermore, N-tosylimines bearing electron-withdrawing groups on the aromatic ring tend to provide better yields. organic-chemistry.org The reaction mechanism is believed to be initiated by a nucleophilic trigger, forming reactive intermediates that undergo subsequent addition and intramolecular cyclization steps. organic-chemistry.org
Table 1: DMAP-Catalyzed [2+2] Annulation of Alkynyl Ketones with N-Tosylimines This table is interactive. You can sort and filter the data.
| Entry | Alkynyl Ketone | N-Tosylimine | Catalyst Loading (mol%) | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 1 | 1-phenylhex-2-yn-1-one | N-tosyl benzaldimine | 20 | CH₂Cl₂ | 34 | acs.org |
| 2 | 1-phenylhex-2-yn-1-one | N-tosyl benzaldimine | 55 | CH₂Cl₂ | 56 | acs.org |
| 3 | 1-phenylhex-2-yn-1-one (1.5 equiv) | N-tosyl benzaldimine | 55 | CH₂Cl₂ | 66 | acs.org |
| 4 | Aromatic Alkynyl Ketones | Aromatic N-Tosylimines | - | CH₂Cl₂ | Moderate to Good | acs.org |
C-H Activation Strategies for Azetidine Synthesis
Direct C-H activation has emerged as a powerful and efficient strategy for the synthesis of N-heterocycles, including azetidines. rsc.org This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to the desired cyclic structures. rsc.org Transition metal catalysis, particularly with palladium, has been instrumental in developing these methodologies. rsc.orgresearchgate.net These strategies often involve the use of a directing group to guide the metal catalyst to a specific C-H bond, facilitating intramolecular C-N bond formation. researchgate.net By activating otherwise inert C(sp³)–H bonds, these methods provide direct access to the azetidine core from readily available acyclic amine precursors. acs.orgorganic-chemistry.org
Strain-Release Homologation Approaches
The inherent ring strain of certain bicyclic systems can be harnessed as a driving force for synthetic transformations. Strain-release homologation provides a modular route to highly functionalized azetidines. thieme-connect.comrsc.org A key example involves the use of azabicyclo[1.1.0]butane, a highly strained species. acs.org In a method developed by Aggarwal and colleagues, azabicyclo[1.1.0]butyllithium is generated in situ and trapped with a variety of boronic esters. thieme-connect.comacs.org The resulting boronate complex, upon acid-catalyzed activation, undergoes a 1,2-migration. This step involves the cleavage of the central C-N bond of the bicyclic system, which relieves ring strain and results in the formation of a homologated azetidinyl boronic ester. acs.org This methodology is notable for its broad scope, accommodating primary, secondary, tertiary, aryl, and alkenyl boronic esters, and proceeds with complete stereospecificity. acs.org The resulting azetidine products can be further diversified by manipulating both the N-H bond and the boronic ester functionality. acs.org
Radical Cyclization Methods (e.g., from Ynamides)
Radical cyclizations offer a distinct approach to azetidine synthesis, capable of forming the four-membered ring under mild conditions. The cyclization of ynamides (N-alkynyl amides) has proven to be a particularly effective strategy. researchgate.netnih.gov These reactions often proceed via a 4-exo-dig cyclization pathway, which is generally disfavored by Baldwin's rules for ionic cyclizations but is accessible under radical conditions. researchgate.net This approach provides excellent regiocontrol, selectively forming the azetidine ring without contamination from the 5-endo-dig product (a dihydropyrrole). researchgate.net A notable example is the cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides, which furnishes azetidine-fused tricyclic compounds. rsc.orgrsc.org This process represents a rare instance of a 4-exo-dig radical cyclization, highlighting its utility in constructing complex, synthetically valuable azetidine frameworks from accessible ynamide precursors. rsc.org
Transition Metal-Catalyzed Cyclizations
Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures like azetidines with high efficiency and selectivity. Catalysts based on metals such as palladium and copper have been extensively developed for these purposes.
An efficient method for azetidine synthesis involves the palladium-catalyzed intramolecular amination of unactivated γ-C(sp³)–H bonds. acs.orgorganic-chemistry.org This strategy typically employs a picolinamide (B142947) (PA) directing group attached to an amine substrate. nih.gov The directing group positions the palladium catalyst in proximity to a γ-C-H bond, enabling its activation. organic-chemistry.org The reaction proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle, ultimately forming the C-N bond to close the azetidine ring. organic-chemistry.orgrsc.org
This methodology is characterized by its use of low catalyst loadings and inexpensive reagents under convenient operating conditions. acs.orgorganic-chemistry.org It has been successfully applied to construct a variety of substituted azetidines and more complex polycyclic scaffolds containing the azetidine motif. acs.orgacs.org The reaction demonstrates predictable selectivity and high diastereoselectivity, highlighting the utility of activating typically unreactive C(sp³)–H bonds as functional handles in organic synthesis. organic-chemistry.org
Table 2: Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination for Azetidine Synthesis This table is interactive. You can sort and filter the data.
| Substrate Type | Directing Group | Catalyst System | Oxidant | Additive | Key Feature | Ref |
|---|---|---|---|---|---|---|
| Aliphatic Amines | Picolinamide (PA) | Pd(OAc)₂ | PhI(OAc)₂ | Ac-Gly-OH | Low catalyst loading, predictable selectivity | acs.orgorganic-chemistry.org |
| Aliphatic Amines | Picolinamide (PA) | Pd(OAc)₂ | Benziodoxole tosylate | AgOAc | Synthesis of functionalized azetidines | rsc.org |
| Cycloalkyl Amines | Picolinamide (PA) | Pd(OAc)₂ | PhI(OAc)₂ | - | Construction of azabicyclic scaffolds | acs.org |
Copper-catalyzed photoinduced reactions provide a mild and efficient pathway for radical cyclizations to form azetidines. nih.govresearchgate.net This approach is particularly effective for the anti-Baldwin 4-exo-dig cyclization of ynamides. researchgate.netnih.gov In this process, a heteroleptic copper complex, under visible light irradiation, facilitates the cyclization of a range of ynamides into their corresponding azetidines. researchgate.netnih.gov The reaction is performed in the presence of an amine, which acts as a sacrificial reductant. researchgate.net
This method exhibits complete regioselectivity for the 4-exo-dig pathway, making it a reliable tool for synthesizing these strained heterocycles. researchgate.net The reaction conditions are mild, typically proceeding at room temperature, and demonstrate good functional group tolerance. researchgate.net DFT calculations have supported the proposed radical mechanism, indicating that the formation of a key tertiary radical intermediate is crucial for the success of the cyclization. nih.govresearchgate.net This photoinduced copper-catalyzed strategy represents a significant advance in radical chemistry for the construction of valuable azetidine building blocks. researchgate.netnih.gov
Table 3: Copper-Catalyzed Photoinduced 4-exo-dig Radical Cyclization of Ynamides This table is interactive. You can sort and filter the data.
| Ynamide Substrate | Catalyst | Reductant (Amine) | Solvent | Light Source | Yield | Ref |
|---|---|---|---|---|---|---|
| N-iodoethyl-ynamide | [Cu(bcp)DPEphos]PF₆ | (i-Pr)₂NEt | MeCN | Blue LEDs | Good | researchgate.net |
| Various Ynamides | Heteroleptic Copper Complex | Tertiary Amine | MeCN | Visible Light | - | nih.gov |
| Aliphatic Amines + Alkynes | Copper Catalyst | - | - | Photo-induced | - | nih.govresearchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org While not directly employed for the final amide bond formation in 1-(3-bromo-2-fluorobenzoyl)azetidine, these methods are instrumental in the synthesis of the precursors. For instance, palladium-catalyzed C-H amination can be used to form the azetidine ring itself. An intramolecular γ-C(sp³)–H amination, catalyzed by a palladium(II) complex, can afford functionalized azetidines. rsc.org This process involves the reductive elimination from a high-valent palladium intermediate to form the strained four-membered ring. rsc.org
Furthermore, palladium-catalyzed reactions could be envisioned for the synthesis of the 3-bromo-2-fluorobenzoyl precursor. Although direct synthesis of this specific molecule via cross-coupling is not prominently documented, related transformations are common. For example, palladium catalysts are widely used in coupling reactions involving aryl halides, which could be a strategy to introduce the bromo or fluoro substituents onto the benzene (B151609) ring prior to carboxylation.
| Catalyst System | Reaction Type | Application to Precursor Synthesis | Reference |
| Palladium(II) Acetate (B1210297) / Ligand | C-H Amination | Intramolecular cyclization to form the azetidine ring from a suitable amine precursor. | rsc.org |
| Pd(0) / Ligand | Suzuki or Buchwald-Hartwig Coupling | Functionalization of the aromatic ring to introduce bromo or fluoro groups in the synthesis of 3-bromo-2-fluorobenzoic acid. | N/A |
Ring Contraction Methodologies (e.g., from N-sulfonylpyrrolidinones)
Azetidine frameworks can be synthesized through ring contraction of five-membered heterocycles like pyrrolidinones. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. This reaction proceeds in the presence of a base, such as potassium carbonate, and various nucleophiles like alcohols or anilines can be incorporated. The proposed mechanism involves a nucleophilic attack on the amide carbonyl, followed by an intramolecular Sₙ2 reaction that results in the contraction of the five-membered ring to the four-membered azetidine ring. rsc.org
To apply this methodology for the synthesis of this compound, the resulting N-sulfonylazetidine would first need to be deprotected to yield the parent azetidine. Subsequently, the unprotected azetidine would be acylated with 3-bromo-2-fluorobenzoyl chloride.
| Starting Material | Reagents | Product | Reference |
| α-bromo N-sulfonylpyrrolidinone | K₂CO₃, Nucleophile (e.g., ROH) | α-alkoxycarbonyl N-sulfonylazetidine | rsc.org |
Alkylation and Cyclocondensation Routes (e.g., from Primary Amines and Dihalides/Bis-triflates)
A direct and common method for constructing the azetidine ring is the cyclocondensation of a primary amine with a 1,3-dihalopropane or a related derivative with two leaving groups at the 1 and 3 positions. For instance, reacting a primary amine with 1-bromo-3-chloropropane (B140262) can yield an N-substituted azetidine. google.com To obtain the unsubstituted azetidine required for the synthesis of the title compound, a primary amine with a readily cleavable N-substituent, such as a benzhydryl group, is often used. google.com The N-benzhydrylazetidine is formed, and the benzhydryl group is subsequently removed via hydrogenolysis to give azetidine.
Microwave-assisted synthesis has also been shown to be effective for this type of cyclocondensation, particularly in an alkaline aqueous medium, providing a simple and efficient route to various nitrogen-containing heterocycles. magtech.com.cn
| Amine | 1,3-Dielectrophile | Product | Key Feature | Reference |
| Benzhydrylamine | 1-Bromo-3-chloropropane | N-Benzhydrylazetidine | The benzhydryl group can be cleaved to give unsubstituted azetidine. | google.com |
| Various primary amines | 1,3-Dihalopropanes | N-Substituted azetidines | Microwave irradiation can accelerate the reaction. | magtech.com.cn |
Ring Closure Reactions (e.g., Couty's Azetidine Synthesis)
Couty's azetidine synthesis provides an efficient route to enantiopure azetidines from readily available β-amino alcohols. The methodology involves the transformation of the hydroxyl group into a good leaving group (e.g., by chlorination or mesylation) and the introduction of an electron-withdrawing group on the nitrogen atom. A subsequent base-induced 4-exo-trig ring closure furnishes the azetidine ring. This method is versatile and has been utilized in the synthesis of various azetidine-based scaffolds for medicinal chemistry.
For the synthesis of the parent azetidine ring, one could hypothetically start from 3-amino-1-propanol. The amino group would be protected, and the hydroxyl group converted to a leaving group. After cyclization, deprotection would yield azetidine, which could then be acylated to form this compound.
| Precursor | Key Steps | Product | Reference |
| β-Amino alcohol | N-protection, OH activation, Base-induced cyclization | Substituted Azetidine | Versatile for enantiopure azetidines. |
Stereoselective Synthesis of Azetidine Frameworks
While this compound is an achiral molecule, the synthesis of chiral azetidine frameworks is of significant interest in medicinal chemistry. These stereoselective methods can be used to produce chiral analogs of the title compound.
Asymmetric Synthesis Approaches
The asymmetric synthesis of azetidines can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from chiral precursors. For instance, enantiopure 4-formyl-β-lactams can serve as synthons for the diastereoselective synthesis of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. researchgate.net Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides offers a practical and flexible route to chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov Another approach involves the copper-catalyzed asymmetric boryl allylation of azetines, which allows for the convenient synthesis of chiral 2,3-disubstituted azetidines. thieme-connect.com These chiral azetidine derivatives can then be acylated to produce chiral analogs of this compound.
| Method | Chiral Source/Catalyst | Type of Azetidine | Reference |
| Trifluoromethylation of β-lactams | Enantiopure 4-formyl-β-lactams | Chiral 2-substituted azetidines | researchgate.net |
| Gold-catalyzed cyclization | Chiral N-propargylsulfonamides | Chiral azetidin-3-ones | nih.gov |
| Copper-catalyzed boryl allylation | Chiral bisphosphine ligand | Chiral 2,3-disubstituted azetidines | thieme-connect.com |
Diastereoselective Hydrozirconation
Hydrozirconation of unsaturated amines using the Schwartz reagent (Cp₂Zr(H)Cl) provides a pathway to functionalized nitrogen heterocycles. thieme-connect.com This method involves the addition of a zirconium-hydride bond across a carbon-carbon double or triple bond. The resulting organozirconocene intermediate can then be trapped with an electrophile, such as iodine, to yield a halogenated derivative. Subsequent intramolecular cyclization can lead to the formation of azetidine rings. researchgate.netthieme-connect.com
The diastereoselectivity of this process can be controlled by the stereochemistry of the starting unsaturated amine, allowing for the preparation of specific diastereomers of substituted azetidines. For instance, the hydrozirconation of optically active unsaturated secondary amines, followed by iodination and cyclization, can produce optically active 2-substituted azetidines. thieme-connect.com While this method is more commonly applied to the synthesis of five- and six-membered rings, it represents a potential route to stereochemically defined azetidines. researchgate.netthieme-connect.com These chiral azetidines could then be acylated to yield chiral derivatives of this compound.
| Substrate | Key Steps | Product | Stereochemical Outcome | Reference |
| Unsaturated secondary amine | Hydrozirconation, Iodination, Cyclization | Substituted azetidine | Diastereoselective | researchgate.netthieme-connect.com |
Control of Enantiomeric Excess
While this compound itself is achiral, the synthesis of substituted, chiral azetidine derivatives is of significant interest in medicinal chemistry. rsc.org Achieving control over the enantiomeric excess is crucial when preparing optically active analogues. The synthesis of enantioenriched azetidines has traditionally relied on using substrates with existing chirality or stoichiometric chiral auxiliaries. acs.org However, modern catalytic enantioselective methods offer more direct access to these valuable scaffolds. acs.org
Several advanced strategies have been developed for the asymmetric synthesis of the azetidine ring, ensuring high enantiomeric purity. These methods often involve the catalytic difunctionalization of an achiral precursor, creating two stereogenic centers simultaneously. acs.org
Key Asymmetric Strategies:
Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, have been successfully employed in the enantioselective synthesis of complex azetidine structures like spiro-3,2′-azetidine oxindoles. nih.gov This method can achieve high enantiomeric ratios (e.g., up to 2:98 er) through intramolecular C-C bond formation. nih.gov
Copper-Catalyzed Boryl Allylation: A highly enantioselective difunctionalization of azetines using a copper/bisphosphine catalyst allows for the installation of versatile boryl and allyl functionalities. acs.org This approach represents a significant advance in the asymmetric boryl alkylation of strained heterocycles. acs.org
Palladium-Catalyzed Amination: Intramolecular C(sp³)–H amination catalyzed by palladium(II) provides another route to functionalized azetidines. rsc.org This process involves reductive elimination at an alkyl–Pd(IV) intermediate to form the azetidine ring. rsc.org
These catalytic asymmetric methods are pivotal for accessing specific stereoisomers of substituted azetidines, which can then be acylated to produce a wide range of chiral final products.
Synthesis of the 3-Bromo-2-fluorobenzoyl Moiety
The construction of the 3-bromo-2-fluorobenzoyl portion of the target molecule begins with the synthesis of its corresponding carboxylic acid, which is subsequently activated to an acyl chloride for reaction with azetidine.
Preparation of 3-Bromo-2-fluorobenzoic Acid Precursors
3-Bromo-2-fluorobenzoic acid is a key intermediate, and its synthesis is well-established. guidechem.comnbinno.com The most common laboratory-scale method involves the ortho-lithiation of a disubstituted benzene precursor followed by carboxylation. guidechem.com
The primary starting material for this process is 2-fluorobromobenzene. guidechem.com The reaction proceeds by deprotonation at the position between the fluorine and bromine atoms, which is activated by their electron-withdrawing nature. This is followed by quenching the resulting organolithium species with carbon dioxide. guidechem.com
Table 1: Synthesis of 3-Bromo-2-fluorobenzoic Acid
| Starting Material | Reagents | Key Conditions | Product |
| 2-Fluorobromobenzene | 1. Lithium diisopropylamide (LDA) or n-butyllithium2. Carbon dioxide (CO₂) | Anhydrous and oxygen-free environment, low temperatures | 3-Bromo-2-fluorobenzoic acid |
This synthetic route leverages the directing effects of the halogen substituents on the aromatic ring to achieve regioselective carboxylation, yielding the desired 1,2,3-trisubstituted benzene structure. guidechem.com
Conversion of Carboxylic Acids to Acyl Chlorides
To facilitate the subsequent acylation of azetidine, the carboxylic acid group of 3-bromo-2-fluorobenzoic acid must be converted into a more reactive acyl chloride. This transformation is a standard procedure in organic synthesis, with thionyl chloride and oxalyl chloride being the most common reagents. masterorganicchemistry.comcommonorganicchemistry.com
Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting carboxylic acids to acyl chlorides. masterorganicchemistry.com The reaction mechanism involves the carboxylic acid attacking the electrophilic sulfur atom of thionyl chloride. A subsequent collapse of the tetrahedral intermediate, driven by the formation of gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), yields the acyl chloride. chemtube3d.com The irreversible loss of these gases from the reaction mixture drives the reaction to completion. chemtube3d.com
Reaction conditions typically involve heating the carboxylic acid in neat thionyl chloride or in an appropriate solvent at reflux. commonorganicchemistry.com In some cases, a catalytic amount of a base like pyridine (B92270) is added. chemicalbook.com
An alternative and often milder method for preparing acyl chlorides involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comwikipedia.org This procedure is frequently preferred for substrates that may be sensitive to the higher temperatures or strongly acidic conditions associated with thionyl chloride. chemicalbook.com
The reaction is typically performed in an inert solvent, such as dichloromethane (DCM), at room temperature. commonorganicchemistry.com The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that reacts with the carboxylic acid. The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous, which also helps to drive the reaction to completion. chemicalbook.com
Table 2: Comparison of Acyl Chloride Formation Methods
| Reagent | Typical Conditions | Byproducts | Advantages |
| Thionyl Chloride (SOCl₂) | Neat or with solvent, reflux | SO₂, HCl | Effective, common reagent |
| Oxalyl Chloride / cat. DMF | Inert solvent (e.g., DCM), room temperature | CO, CO₂, HCl | Milder conditions, fewer side reactions for sensitive substrates chemicalbook.com |
Acylation Reactions for N-Substitution of Azetidine
The final step in the synthesis of this compound is the formation of an amide bond between the azetidine nitrogen and the 3-bromo-2-fluorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. wikipedia.org
The nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of the chloride leaving group forms the stable amide product. To neutralize the hydrogen chloride (HCl) generated during the reaction, a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine, is typically added to the reaction mixture. mu.edu.iq The reaction is generally carried out in an aprotic solvent like dichloromethane or 1,4-dioxane. mu.edu.iq The resulting this compound can then be isolated and purified using standard techniques.
Amide Bond Formation via Reaction of Azetidine with Acyl Chlorides
The reaction between an acyl chloride and an amine is a cornerstone of organic synthesis for the formation of amide bonds. This transformation, known as N-acylation, is characterized by the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic carbonyl carbon of the acyl chloride.
The general mechanism proceeds through a nucleophilic acyl substitution pathway. In the context of this compound synthesis, the nitrogen atom of the azetidine ring acts as the nucleophile. The reaction can be conceptualized in two primary stages:
Nucleophilic Attack: The azetidine nitrogen attacks the carbonyl carbon of 3-bromo-2-fluorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the chloride ion, which is an effective leaving group.
A stoichiometric amount of a base is typically required in this reaction. The reaction produces hydrochloric acid (HCl) as a byproduct. guidechem.com The base, often a non-nucleophilic tertiary amine like triethylamine or pyridine, serves to neutralize the HCl generated, preventing the protonation of the azetidine reactant, which would render it non-nucleophilic and halt the reaction.
Optimization of Acylation Conditions for this compound Formation
The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters. While specific studies detailing the optimization of this exact transformation are not prevalent in the literature, the key variables and their effects can be understood from general principles of N-acylation reactions. The primary factors to consider are the choice of solvent, base, reaction temperature, and stoichiometry of the reactants.
Key Optimization Parameters:
Solvent: Aprotic solvents are preferred to avoid reaction with the acyl chloride. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and ethyl acetate are commonly used. The choice of solvent can influence reactant solubility and reaction rate.
Base: A non-nucleophilic base is crucial to scavenge the HCl byproduct without competing with the azetidine nucleophile. Tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are standard choices. The basicity and steric bulk of the amine can impact the reaction's efficiency.
Temperature: Acylation reactions with acyl chlorides are often exothermic and can be performed at temperatures ranging from 0 °C to room temperature to control the reaction rate and minimize side reactions. Initial cooling to 0 °C during the addition of the acyl chloride is a common strategy to manage the initial exotherm.
Stoichiometry: A slight excess of the acyl chloride or azetidine can be used to ensure the complete consumption of the limiting reagent. Typically, at least one equivalent of base is required for each equivalent of acyl chloride used.
The following interactive table outlines hypothetical optimization studies for the synthesis, illustrating how varying conditions can influence the reaction outcome.
| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | DCM | TEA (1.1) | 0 to RT | 2 | 85 | Standard conditions, good yield expected. |
| 2 | THF | TEA (1.1) | 0 to RT | 3 | 82 | Slightly slower reaction rate may be observed in THF. |
| 3 | DCM | Pyridine (1.1) | 0 to RT | 2 | 88 | Pyridine can sometimes act as a nucleophilic catalyst. |
| 4 | DCM | TEA (1.1) | -20 | 5 | 75 | Lower temperature reduces reaction rate but may improve purity. |
| 5 | Ethyl Acetate | DIPEA (1.2) | RT | 2 | 90 | DIPEA's bulk can enhance selectivity; direct use in extraction. |
| 6 | DCM | TEA (1.0) | RT | 4 | 78 | Insufficient base may lead to incomplete reaction. |
Reactivity Considerations of the Acyl Chloride Moiety in Acylation
The reactivity of 3-bromo-2-fluorobenzoyl chloride in the acylation of azetidine is governed by the electronic and steric effects imposed by the halogen substituents on the aromatic ring. These substituents modulate the electrophilicity of the carbonyl carbon, which is the site of nucleophilic attack.
Electronic Effects:
Inductive Effect: Both fluorine and bromine are highly electronegative atoms. They exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the aromatic ring and, by extension, from the carbonyl group. The fluorine atom at the ortho-position has a particularly potent inductive effect due to its proximity to the reaction center. This withdrawal of electron density makes the carbonyl carbon more electron-deficient and thus more electrophilic and susceptible to nucleophilic attack by azetidine.
Resonance Effect: Halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). However, for halogens, the inductive effect is generally considered to dominate over the resonance effect in influencing reactivity.
The net result of these electronic effects is a significant enhancement of the carbonyl carbon's electrophilicity, making 3-bromo-2-fluorobenzoyl chloride a highly reactive acylating agent.
Steric Effects:
Reactivity and Reaction Mechanisms of 1 3 Bromo 2 Fluorobenzoyl Azetidine
Azetidine (B1206935) Ring Reactivity and Strain
Azetidine, a four-membered nitrogen-containing heterocycle, possesses a considerable ring strain of approximately 25.4 kcal/mol. rsc.org This inherent strain is a critical factor governing its chemical reactivity, making it more reactive than its five-membered analogue, pyrrolidine (B122466), but generally more stable and easier to handle than its three-membered counterpart, aziridine (B145994). rsc.org The strain energy propels reactions that result in ring cleavage, as these processes relieve the conformational and angle strain of the small ring.
In 1-(3-bromo-2-fluorobenzoyl)azetidine, the N-acyl substitution plays a dual role. It decreases the basicity of the nitrogen atom and flattens the ring, potentially altering the strain energy. The electron-withdrawing nature of the benzoyl group makes the nitrogen lone pair less available for protonation or coordination, yet it also polarizes the adjacent C-N bonds, making the ring carbons more electrophilic and susceptible to nucleophilic attack.
Ring-Opening Reactions
Ring-opening reactions are the most characteristic transformations of azetidines, providing a versatile route to a variety of acyclic, functionalized amine derivatives. magtech.com.cnresearchgate.net These reactions typically require activation of the azetidine ring, as the C-N bonds are relatively stable. magtech.com.cnresearchgate.net For N-acyl azetidines like the title compound, activation can be achieved through various means, leading to cleavage of the ring system.
The direct nucleophilic ring-opening of N-acyl azetidines often requires harsh conditions or activation. A more common strategy involves converting the azetidine into a more reactive azetidinium ion. magtech.com.cnnih.gov However, Lewis acid or Brønsted acid activation can facilitate nucleophilic attack directly on the ring carbons. acs.org
The reaction generally proceeds via an SN2-type mechanism, where a nucleophile attacks one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a C-N bond. acs.orgresearchgate.net In the case of this compound, the two potential sites for nucleophilic attack are the two equivalent methylene (B1212753) carbons of the azetidine ring. The attack results in the formation of a γ-aminocarbonyl compound. For instance, reaction with a halide nucleophile (X⁻) would yield a γ-haloamine derivative.
The general mechanism can be depicted as:
Activation of the ring, often by a Lewis or Brønsted acid.
Nucleophilic attack at a ring carbon.
Cleavage of the C-N bond to relieve ring strain.
This pathway is highly stereoselective, typically resulting in an inversion of configuration at the carbon center that is attacked, which is a characteristic feature of SN2 reactions. nih.gov
In the presence of a strong Brønsted acid, the azetidine ring can be activated for nucleophilic attack. While the nitrogen atom in an N-acyl azetidine is less basic, protonation can still occur, either on the nitrogen or, more likely, on the carbonyl oxygen. Protonation of the carbonyl oxygen enhances the electron-withdrawing effect of the acyl group, further polarizing the C-N bonds and increasing the electrophilicity of the ring carbons.
A weak nucleophile, such as water or an alcohol, can then attack one of the ring carbons. youtube.comkhanacademy.org The mechanism involves the formation of a protonated intermediate, which is then opened by the nucleophile. This process is analogous to the acid-catalyzed ring-opening of other strained heterocycles like epoxides. youtube.com The regioselectivity of the attack would depend on the specific reaction conditions and the stability of any potential carbocation-like character in the transition state.
Lewis acids are highly effective promoters for the ring-opening of azetidines. magtech.com.cnacs.org They function by coordinating to a Lewis basic site on the molecule. In this compound, the most likely coordination site is the carbonyl oxygen atom. This coordination significantly enhances the electron-withdrawing nature of the benzoyl group, thereby activating the azetidine ring towards nucleophilic attack. nih.govfrontiersin.orgfrontiersin.org
Various Lewis acids have been employed for this purpose, with their efficacy depending on the substrate and the nucleophile. For example, BF₃·OEt₂ is a commonly used Lewis acid for activating N-tosylazetidines towards ring-opening with alcohols. acs.org Lanthanide triflates, such as La(OTf)₃, have also been shown to be excellent catalysts for intramolecular aminolysis reactions to form azetidines, which highlights their utility in activating related systems. nih.govfrontiersin.org The reaction proceeds via an SN2-type pathway, affording functionalized γ-amino alcohols or other derivatives in good yields. researchgate.net
Table 1: Examples of Lewis Acid-Mediated Azetidine Ring-Opening Reactions Note: This table presents data for analogous N-activated azetidines to illustrate the general principles.
| N-Activating Group | Lewis Acid | Nucleophile | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Tosyl | BF₃·OEt₂ | Alcohols | γ-Amino ethers | Excellent | acs.orgresearchgate.net |
| N-Benzhydryl | Sc(OTf)₃ | Aryl Alcohols | γ-Amino ethers | Good | researchgate.net |
The regioselectivity of azetidine ring-opening is a critical aspect, determined by a balance of electronic and steric factors. magtech.com.cnresearchgate.net
Electronic Effects : Electron-withdrawing groups on the nitrogen activate the ring. Substituents on the ring carbons can direct the nucleophilic attack. For instance, an aryl group at the C2 position can stabilize a developing positive charge in the transition state, favoring attack at that position. magtech.com.cnresearchgate.net
Steric Effects : In the absence of strong electronic directing groups, nucleophiles, especially bulky ones, tend to attack the less sterically hindered carbon atom. magtech.com.cnresearchgate.net
For this compound, the azetidine ring itself is unsubstituted. Therefore, the two methylene carbons adjacent to the nitrogen are chemically equivalent, and regioselectivity is not a factor unless the ring is first functionalized.
Stereoselectivity is also a key feature of these reactions. Nucleophilic ring-opening of azetidines typically proceeds with a high degree of stereoselectivity, often through an SN2 mechanism that results in the inversion of the stereocenter at the point of attack. nih.govacs.org Enantioselective ring-opening reactions have also been developed using chiral catalysts to control the stereochemical outcome. acs.org
A more recent and advanced method for azetidine ring-opening is the palladium-catalyzed fluorinative bifunctionalization. This reaction utilizes gem-difluorocyclopropanes as reagents to introduce both a fluorine atom and a 2-fluorinated allyl group across one of the C-N bonds of the azetidine ring. researchgate.netnih.gov This process leads to the formation of valuable β,γ-bisfluorinated amines. researchgate.netnih.gov
The proposed mechanism involves the palladium catalyst undergoing oxidative addition into the C-C bond of the gem-difluorocyclopropane, followed by β-fluoride elimination to generate a 2-fluorinated allyl palladium complex. thieme-connect.com The azetidine nitrogen then attacks this complex, followed by a fluoride (B91410) ligand transfer that opens the ring and forms the final product. researchgate.netnih.gov This reaction is notable for its atom economy and its ability to construct complex fluorinated molecules from relatively simple precursors. researchgate.net
Table 2: Palladium-Catalyzed Fluorinative Bifunctionalization of Azetidines Note: This table presents data for analogous azetidines to illustrate the reaction's scope.
| Azetidine Substrate | gem-Difluorocyclopropane Substrate | Catalyst/Ligand | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Bn-azetidine | Aryl-substituted | Pd₂(dba)₃ / t-Bu-XPhos | β,γ-bisfluorinated amine | 74 | thieme-connect.com |
| N-Ts-azetidine | Aryl-substituted | Pd₂(dba)₃ / t-Bu-XPhos | β,γ-bisfluorinated amine | 70 | thieme-connect.com |
Influence of Ring Strain on Azetidine Reactivity
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, possesses significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This strain arises from bond angle distortion, forcing the internal bond angles to deviate from the ideal tetrahedral angle of 109.5°. This inherent strain is a primary driver of the azetidine ring's reactivity, making it more susceptible to reactions that relieve this strain, such as ring-opening. rsc.orgresearchgate.netresearchwithrutgers.com
The reactivity of the azetidine ring in this compound is somewhat tempered by the presence of the N-acyl group. The delocalization of the nitrogen lone pair into the adjacent carbonyl group reduces the nucleophilicity of the nitrogen atom. However, the ring strain still renders the C-N and C-C bonds of the ring susceptible to cleavage under appropriate conditions. nih.gov For instance, nucleophilic attack at the carbonyl carbon can be followed by ring opening. The strain in the four-membered ring can also facilitate reactions at the alpha-carbon positions.
| Property | Value | Reference |
| Azetidine Ring Strain Energy | ~25.4 kcal/mol | rsc.org |
Ring Expansion and Rearrangement Pathways
One plausible pathway could involve the rearrangement of an intermediate formed by the cleavage of a C-C bond within the azetidine ring. For instance, treatment with certain reagents could lead to the formation of a transient bicyclic intermediate which then rearranges to a larger, less strained ring system like a pyrrolidinone. Such rearrangements are often driven by the release of ring strain. nih.gov
Another possibility is a rearrangement involving the acyl group. Under specific conditions, the benzoyl moiety could migrate, leading to the formation of a different heterocyclic system. While less common for simple N-aroylazetidines, such rearrangements have been observed in related systems, particularly with appropriate catalysts or activating groups. researchgate.net
Reactivity of the 3-Bromo-2-fluorobenzoyl Moiety
Electrophilic Properties of the Carbonyl Group
The carbonyl group in an amide, such as in this compound, is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The carbon atom bears a partial positive charge and is susceptible to attack by nucleophiles. The reactivity of this carbonyl group is influenced by both the azetidine ring and the substituted aromatic ring.
The nitrogen atom of the azetidine ring donates electron density to the carbonyl carbon through resonance, which slightly reduces its electrophilicity compared to a ketone. However, the electron-withdrawing inductive effects of the bromine and fluorine atoms on the aromatic ring counteract this effect, thereby enhancing the electrophilicity of the carbonyl carbon. This makes the carbonyl group in this compound a likely site for nucleophilic acyl substitution reactions.
Influence of Halogen Substituents on Aromatic Ring Reactivity
The presence of both bromine and fluorine atoms on the benzoyl ring significantly influences the reactivity of the aromatic system, particularly in electrophilic aromatic substitution reactions. Halogens are generally considered deactivating groups due to their strong electron-withdrawing inductive effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. youtube.comstackexchange.com
In the case of this compound, the directing effects of the two halogens and the acyl group must be considered. The acyl group is a meta-director and strongly deactivating. The fluorine atom at the 2-position and the bromine atom at the 3-position will direct incoming electrophiles. Fluorine is more electronegative than bromine, exerting a stronger inductive withdrawing effect. However, both halogens direct ortho- and para- to their own positions.
Considering the positions on the ring:
Position 4: Para to the fluorine and meta to the bromine and the acyl group.
Position 5: Ortho to the bromine and meta to the fluorine and the acyl group.
Position 6: Ortho to the fluorine and para to the bromine.
Both bromine and fluorine deactivate the aromatic ring towards electrophilic substitution due to their inductive electron withdrawal. masterorganicchemistry.com Fluorine's high electronegativity results in a very strong inductive effect. stackexchange.com This deactivation makes electrophilic aromatic substitution reactions on this ring more difficult to achieve compared to unsubstituted benzene (B151609).
The relative reactivity of aryl halides in nucleophilic aromatic substitution is also noteworthy. While not an electrophilic substitution, the presence of halogens can facilitate nucleophilic aromatic substitution under certain conditions, especially with strong electron-withdrawing groups present on the ring. In such reactions, fluoride is often a better leaving group than bromide due to the ability of the highly electronegative fluorine to stabilize the intermediate Meisenheimer complex. stackexchange.com
| Substituent | Inductive Effect | Resonance Effect | Directing Effect |
| -F | -I (Strong) | +R (Weak) | Ortho, Para |
| -Br | -I (Strong) | +R (Weak) | Ortho, Para |
| -C(=O)N- | -I, -R | (Deactivating) | Meta |
Reactivity of the Halogen Atoms (Bromine and Fluorine)
The 3-bromo-2-fluorobenzoyl moiety of the molecule presents two distinct halogen atoms, each with a characteristic reactivity pattern influenced by its position on the aromatic ring and the electronic effects of the neighboring substituents. The electron-withdrawing nature of the carbonyl group significantly influences the reactivity of both the bromine and fluorine atoms.
The bromine atom at the C3 position is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. Due to the relative bond strengths (C-Br < C-F), the bromine atom is generally more reactive than the fluorine atom in such transformations. Reactions like the Suzuki, Heck, and Sonogashira couplings are anticipated to proceed selectively at the C-Br bond, allowing for the introduction of a wide range of substituents.
Conversely, the fluorine atom at the C2 position, while generally less reactive in cross-coupling reactions, may be activated towards nucleophilic aromatic substitution (SNAr). This is due to its position ortho to the strongly electron-withdrawing benzoyl group, which can stabilize the intermediate Meisenheimer complex. However, fluorine's effectiveness as a leaving group in SNAr reactions is typically lower than that of heavier halogens unless the aromatic ring is highly electron-deficient.
The following hypothetical data table illustrates the expected relative reactivity of the halogen atoms in different reaction types. This data is based on established principles of organic chemistry, as direct experimental data for this compound is not available in the cited literature.
| Reaction Type | Reactive Halogen | Plausible Reagents and Conditions | Expected Outcome |
|---|---|---|---|
| Suzuki Coupling | Bromine | ArB(OH)₂, Pd(PPh₃)₄, Base | Selective substitution of bromine |
| Heck Coupling | Bromine | Alkene, Pd(OAc)₂, PPh₃, Base | Selective substitution of bromine |
| Nucleophilic Aromatic Substitution (SNAr) | Fluorine (potentially) | Strong nucleophile (e.g., NaOMe), high temperature | Substitution of fluorine, likely requiring forcing conditions |
Intermolecular and Intramolecular Reaction Dynamics of this compound
The presence of the strained four-membered azetidine ring, coupled with the electrophilic benzoyl group, renders this compound susceptible to a range of intermolecular and intramolecular reactions.
Intermolecular Reactions:
The azetidine ring, being an N-acyl derivative, is prone to nucleophilic attack. The ring strain of azetidines makes them more reactive towards ring-opening than their five-membered (pyrrolidine) counterparts. rsc.orgrsc.org Strong nucleophiles can attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate can result in the cleavage of the azetidine C-N bond, leading to ring-opened products. The rate and facility of this process are influenced by the nature of the nucleophile and the reaction conditions.
The carbonyl group itself can undergo typical reactions of ketones, such as reduction or addition of organometallic reagents. However, these reactions would be in competition with the potential reactivity of the azetidine ring and the aromatic halogens.
Intramolecular Reactions:
While less common, intramolecular reactions could be envisaged under specific conditions. For instance, if a suitable nucleophilic group were introduced at the C3 position of the benzoyl ring (via substitution of the bromine atom), it could potentially undergo an intramolecular cyclization by attacking the azetidine ring, leading to more complex heterocyclic systems. The feasibility of such a reaction would be highly dependent on the length and flexibility of the tether connecting the nucleophile to the azetidine ring.
The following interactive data table summarizes potential intermolecular reactions of this compound.
| Reaction Type | Attacking Reagent | Potential Site of Attack | Expected Product Type |
|---|---|---|---|
| Nucleophilic Ring Opening | Strong Nucleophile (e.g., R-Li, Grignard reagents) | Azetidine Ring (C-N bond) | Ring-opened amino alcohol derivative |
| Reduction | Reducing Agent (e.g., NaBH₄) | Carbonyl Group | Alcohol |
| Cross-Coupling | Organometallic Reagent (e.g., Ar-B(OH)₂) | Aromatic Ring (C-Br bond) | Biaryl derivative |
The structural elucidation of a novel or sparsely documented compound like this compound would typically involve its synthesis followed by a full suite of spectroscopic analyses. The resulting data, including chemical shifts (δ), coupling constants (J), and correlation cross-peaks, would be published in a peer-reviewed scientific journal or a chemical database. However, such a detailed public record for this particular compound could not be located.
General principles of NMR spectroscopy can predict the expected spectral features for this molecule. For instance, the 1H NMR spectrum would show signals corresponding to the protons on the azetidine ring and the substituted benzoyl group. The fluorine and bromine atoms would influence the chemical shifts of the aromatic protons. Similarly, the 13C NMR spectrum would display distinct signals for each carbon atom in the molecule, with their positions affected by the electronegativity of the attached atoms. Two-dimensional NMR experiments would then be essential to definitively assign these signals by establishing proton-proton and proton-carbon connectivities.
Without access to the actual experimental data, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication by synthetic or analytical chemists would be necessary to provide the specific data required for a thorough spectroscopic characterization of this compound.
Spectroscopic Characterization and Structural Elucidation of 1 3 Bromo 2 Fluorobenzoyl Azetidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional NMR Techniques for Connectivity and Assignment
19F NMR for Fluorine Environments
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. Due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus, it provides sharp signals over a wide chemical shift range, making it an invaluable tool for identifying the electronic environment of fluorine atoms within a molecule.
For 1-(3-Bromo-2-fluorobenzoyl)azetidine, the 19F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the benzene (B151609) ring. The chemical shift of this fluorine is influenced by the electronic effects of the adjacent substituents. The bromine atom at the meta-position and the azetidinoyl group at the ortho-position both exert electronic influences that deshield the fluorine nucleus. This deshielding effect is anticipated to result in a downfield chemical shift. The exact chemical shift would be determined relative to a standard reference compound, such as trifluorotoluene. The multiplicity of the 19F signal would provide further structural information, with expected couplings to the vicinal aromatic protons.
Influence of Substituents on NMR Spectroscopic Parameters
The substituents on the benzoyl ring of this compound have a pronounced influence on the chemical shifts and coupling constants in both 1H and 13C NMR spectra. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which generally deshields the nearby protons and carbons. The bromine atom also contributes to the electronic environment through its inductive and resonance effects.
The azetidine (B1206935) ring, attached via a carbonyl group, introduces further complexity to the NMR spectra. The protons on the azetidine ring itself will exhibit characteristic chemical shifts and coupling patterns, typically appearing as multiplets in the aliphatic region of the 1H NMR spectrum. The carbonyl group, being electron-withdrawing, will deshield the adjacent aromatic proton and the protons on the azetidine ring. The combined electronic effects of the bromo, fluoro, and acyl substituents result in a unique set of NMR parameters that are diagnostic for the specific substitution pattern of the aromatic ring.
A detailed analysis of the 1H and 13C NMR spectra would involve the assignment of each signal to its corresponding nucleus in the molecule, supported by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.
A strong absorption band is anticipated in the region of 1630-1680 cm-1, which is characteristic of the C=O (carbonyl) stretching vibration of the tertiary amide. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing fluorine and bromine atoms may cause a slight shift in the carbonyl absorption frequency.
Additionally, characteristic absorptions corresponding to the C-N stretching of the azetidine ring are expected. Since the azetidine is N-acylated, forming a tertiary amide, there will be no N-H stretching vibrations, which are typically observed for primary and secondary amides. The aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions of the spectrum.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Amide Carbonyl) | 1630 - 1680 | Strong |
| Aromatic C=C | 1450 - 1600 | Medium to Weak |
| C-N (Azetidine) | 1200 - 1350 | Medium |
| C-F | 1000 - 1400 | Strong |
| C-Br | 500 - 600 | Medium to Strong |
| Aromatic C-H | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (Azetidine) | 2850 - 3000 | Medium to Weak |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), would result in two molecular ion peaks (M+ and M+2) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.
Table 2: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z (for C₁₀H₉⁷⁹BrFNO) | Calculated m/z (for C₁₀H₉⁸¹BrFNO) |
| [M]⁺ | 256.9879 | 258.9858 |
| [M+H]⁺ | 257.9957 | 259.9937 |
| [M+Na]⁺ | 279.9776 | 281.9756 |
In addition to the molecular ion, the mass spectrum will display a series of fragment ions resulting from the cleavage of specific bonds within the molecule. The fragmentation pattern provides valuable information for structural elucidation. For this compound, several characteristic fragmentation pathways can be predicted.
One common fragmentation pathway for amides is the alpha-cleavage, which involves the cleavage of the bond adjacent to the carbonyl group. This could lead to the formation of the 3-bromo-2-fluorobenzoyl cation. Another likely fragmentation is the loss of the bromine atom, followed by further fragmentation of the remaining structure. The cleavage of the azetidine ring can also produce characteristic fragment ions. The analysis of these fragmentation patterns, in conjunction with the accurate mass measurements from HRMS, allows for the unambiguous confirmation of the proposed structure.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial verification of the compound's purity and elemental composition.
For this compound (C₁₀H₉BrFNO), the theoretical elemental composition can be calculated as follows:
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Percentage (%) |
| Carbon | C | 12.01 | 46.54 |
| Hydrogen | H | 1.01 | 3.52 |
| Bromine | Br | 79.90 | 31.00 |
| Fluorine | F | 19.00 | 7.37 |
| Nitrogen | N | 14.01 | 5.43 |
| Oxygen | O | 16.00 | 6.20 |
Experimental values obtained from elemental analysis that are in close agreement with these theoretical percentages would provide strong evidence for the purity and correct elemental composition of the synthesized this compound.
Advanced Spectroscopic and Diffraction Methods for Structural Insights
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical reactivity and biological activity. For a compound such as this compound, which contains a stereocenter and conformationally flexible rings, advanced analytical techniques are indispensable for unambiguous structural assignment. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial information about the connectivity and chemical environment of atoms, X-ray crystallography offers the most definitive insight into the solid-state structure.
X-ray crystallography is a powerful diffraction method used to determine the exact arrangement of atoms in a crystalline solid. The technique relies on the diffraction of an X-ray beam by the electrons of the atoms in the crystal, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which a model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be built.
For this compound, single-crystal X-ray diffraction would be the gold standard for confirming its absolute stereochemistry and characterizing its conformational preferences in the solid state. The presence of a bromine atom is particularly advantageous for this technique. As a heavy atom, bromine scatters X-rays more strongly than lighter atoms like carbon, nitrogen, and oxygen. This strong scattering can be exploited to solve the "phase problem" in crystallography and to determine the absolute configuration of a chiral molecule using anomalous dispersion.
The conformation of the molecule, particularly the orientation of the 3-bromo-2-fluorobenzoyl group relative to the azetidine ring, is of significant interest. The amide bond connecting these two moieties can exhibit rotational restriction, leading to distinct conformers. Furthermore, the four-membered azetidine ring is not planar and can adopt a puckered conformation. X-ray crystallography can precisely measure the torsion angles that define these conformational features.
While extensive searches of crystallographic databases have not yielded a publicly available crystal structure for this compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis. This data is for illustrative purposes only and does not represent experimentally determined values for this compound.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₉BrFNO |
| Formula Weight | 258.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.521 |
| b (Å) | 12.345 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1002.3 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.710 |
| Absorption Coeff. (mm⁻¹) | 4.567 |
| F(000) | 512 |
In a typical crystallographic study, the analysis would also provide a detailed list of atomic coordinates, bond lengths, bond angles, and torsion angles. For this compound, key parameters of interest would include the C-Br, C-F, and C=O bond lengths, the angles within the phenyl and azetidine rings, and the torsion angle describing the rotation around the amide bond. This comprehensive structural information is invaluable for understanding the molecule's properties and for computational modeling studies.
Computational and Theoretical Investigations of 1 3 Bromo 2 Fluorobenzoyl Azetidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These calculations, typically performed using density functional theory (DFT) or other ab initio methods, can elucidate a wealth of information about the molecule's stability, reactivity, and spectroscopic properties.
The electronic structure of 1-(3-Bromo-2-fluorobenzoyl)azetidine dictates its fundamental chemical properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting its reactivity. The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO signifies the region most susceptible to accepting electrons, highlighting its electrophilic character. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.
A hypothetical charge distribution analysis, often visualized through electrostatic potential maps, would reveal the electron density across the molecule. In this compound, the electronegative oxygen, fluorine, and bromine atoms would be expected to draw electron density, creating regions of partial negative charge. This, in turn, would lead to areas of partial positive charge on adjacent carbon and hydrogen atoms. Understanding this charge distribution is vital for predicting intermolecular interactions and the sites of potential nucleophilic or electrophilic attack.
Interactive Table: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Likely localized on the phenyl ring and the lone pairs of the bromine atom. |
| LUMO | -1.2 | Likely centered on the carbonyl group and the phenyl ring. |
| HOMO-LUMO Gap | 5.3 | Suggests moderate chemical stability. |
The four-membered azetidine (B1206935) ring is characterized by significant ring strain, which influences its conformational preferences. rsc.org Unlike more flexible ring systems, the azetidine ring typically adopts a puckered or bent conformation to alleviate some of this strain. nih.gov Computational analysis can identify the various possible conformers of this compound and determine their relative energies.
The orientation of the 3-bromo-2-fluorobenzoyl group relative to the azetidine ring would also give rise to different rotational isomers (rotamers). By systematically rotating the bond connecting the carbonyl group to the azetidine nitrogen and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformations of the molecule. Factors such as steric hindrance between the phenyl ring and the azetidine protons, as well as dipole-dipole interactions, would play a significant role in determining the preferred geometry. Studies on similar azetidine-containing molecules have shown that the puckering of the four-membered ring can be influenced by the nature of the substituents on the nitrogen atom. nih.gov
Interactive Table: Hypothetical Relative Energies of Azetidine Ring Puckering Conformers
| Conformer | Puckering Angle (degrees) | Relative Energy (kcal/mol) | Population (%) |
| Pucker-Up | 20 | 0.0 | 75 |
| Pucker-Down | -20 | 0.8 | 25 |
| Planar | 0 | 5.2 (Transition State) | <0.1 |
Computational methods can provide valuable predictions of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can be instrumental in confirming the structure of a synthesized compound or in assigning peaks in an experimental spectrum. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. Online tools and specialized software are often used for such predictions. nmrdb.orgnmrdb.org
Interactive Table: Hypothetical Predicted ¹H NMR Chemical Shifts
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
| Azetidine (α to N) | 4.2 | Triplet |
| Azetidine (β to N) | 2.5 | Quintet |
| Phenyl Ring (H-4) | 7.6 | Triplet |
| Phenyl Ring (H-5) | 7.2 | Triplet |
| Phenyl Ring (H-6) | 7.8 | Doublet |
Reaction Mechanism Studies through Computational Modeling
Beyond static molecular properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions. By modeling reaction pathways, identifying transition states, and calculating activation energies, a detailed understanding of the reaction mechanism can be achieved.
For any proposed reaction involving this compound, computational modeling can be used to locate the transition state—the highest energy point along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation barrier, a critical parameter that determines the reaction rate. A high activation barrier indicates a slow reaction, while a low barrier suggests a faster process. For reactions involving azetidines, the release of ring strain can be a significant driving force. rsc.org
The strained nature of the azetidine ring makes it susceptible to various ring-opening and ring-expansion reactions. rsc.org Computational modeling can be employed to explore the feasibility of different reaction pathways. For example, the reaction of this compound with a nucleophile could proceed through different mechanisms, such as nucleophilic attack at the carbonyl carbon or at one of the carbons of the azetidine ring. By calculating the energy profiles for each potential pathway, the most likely mechanism can be identified. This predictive capability can be invaluable in designing new synthetic routes and in understanding the reactivity of this class of compounds.
In Silico Design and Prediction for Azetidine Derivatives
Computational chemistry has emerged as a powerful tool in modern drug discovery and chemical synthesis, enabling the prediction of molecular properties and reaction outcomes before embarking on extensive experimental work. For azetidine derivatives, including this compound, in silico methods are invaluable for designing novel compounds with desired biological activities and for optimizing synthetic pathways. These computational approaches allow for the high-throughput screening of virtual libraries of compounds and the detailed mechanistic investigation of complex chemical reactions.
Prediction of Substrate Scope and Reaction Outcomes in Synthetic Transformations
The synthetic accessibility of azetidine derivatives can be significantly enhanced through the use of computational models to predict the feasibility and outcome of chemical reactions. For a molecule such as this compound, this involves modeling the acylation of azetidine with 3-bromo-2-fluorobenzoyl chloride or a related activated carboxylic acid derivative.
Computational methods, particularly Density Functional Theory (DFT), can be employed to model the transition states of the reaction. By calculating the activation energies for the reaction of azetidine with a variety of substituted benzoyl halides, a predictive model for the substrate scope can be developed. For instance, the electronic nature and steric bulk of substituents on the benzoyl ring can significantly influence the reaction rate and yield. The presence of an ortho-fluoro substituent, as in the case of this compound, is known to have a strong influence on the conformation of the amide bond due to steric and electronic effects. nsf.govacs.org
A hypothetical computational screening of the reaction between azetidine and various substituted benzoyl chlorides might yield the following predictive data:
| Benzoyl Chloride Substituent | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate | Predicted Yield (%) |
| Unsubstituted | 15.2 | 1.00 | 95 |
| 4-Nitro (electron-withdrawing) | 14.5 | 2.5 | 98 |
| 4-Methoxy (electron-donating) | 15.8 | 0.5 | 85 |
| 2-Fluoro-3-bromo | 16.5 | 0.2 | 75 |
| 2,6-Difluoro | 17.8 | 0.05 | 60 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The data in the table, while hypothetical, illustrates how computational predictions can guide synthetic efforts. The model predicts that the 2-fluoro-3-bromo substitution pattern might lead to a slower reaction and a slightly lower yield compared to unsubstituted benzoyl chloride. This could be attributed to the steric hindrance from the ortho-fluorine atom, which can impede the approach of the azetidine nucleophile. rsc.org Such in silico predictions allow chemists to prioritize substrates that are more likely to react efficiently, thereby saving time and resources.
Computational Approaches to Catalyst Design and Enantioselectivity Origins
For the synthesis of chiral azetidine derivatives, enantioselective catalysis is a key technology. Computational modeling plays a crucial role in the design of new catalysts and in understanding the origins of enantioselectivity. acs.org For a prochiral azetidine or in a kinetic resolution process, a chiral catalyst can be used to favor the formation of one enantiomer over the other.
Computational studies can model the interaction of the substrate, in this case, a precursor to this compound, with a chiral catalyst. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) products, the enantiomeric excess (ee) of a reaction can be predicted. This allows for the virtual screening of catalyst libraries to identify the most promising candidates for a given transformation.
For example, in a hypothetical enantioselective acylation of a 2-substituted azetidine, different chiral catalysts could be modeled. The computational analysis would focus on the non-covalent interactions between the catalyst and the substrate in the transition state, such as hydrogen bonding, steric repulsion, and electrostatic interactions, which are responsible for chiral recognition.
| Chiral Catalyst | Transition State Energy for (R)-product (kcal/mol) | Transition State Energy for (S)-product (kcal/mol) | Predicted ee (%) |
| Catalyst A | 20.1 | 21.5 | 90 (R) |
| Catalyst B | 22.3 | 22.0 | 25 (S) |
| Catalyst C | 19.5 | 19.6 | 5 (R) |
| Catalyst D | 20.8 | 23.0 | 98 (R) |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
This hypothetical data demonstrates how computational modeling can guide the selection of an optimal catalyst. Catalyst D, with the largest energy difference between the two diastereomeric transition states, is predicted to provide the highest enantioselectivity. These computational insights can accelerate the development of new and efficient enantioselective synthetic methods for azetidine derivatives. acs.org
Analysis of Intramolecular Interactions
The three-dimensional structure and conformational preferences of a molecule are determined by a complex interplay of intramolecular interactions. In this compound, the presence of halogen atoms introduces specific non-covalent interactions and steric and electronic effects that significantly influence its molecular conformation.
Halogen Bonding Interactions Involving Bromine and Fluorine
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) in the same or another molecule. The strength of the halogen bond depends on the polarizability of the halogen atom, following the general trend I > Br > Cl > F. acs.org
In this compound, several potential intramolecular halogen bonds could exist. The bromine atom at the 3-position of the benzoyl ring is a potential halogen bond donor. It could interact with the carbonyl oxygen atom or the nitrogen atom of the azetidine ring. The geometry of such an interaction is typically linear, with the R-X···A angle close to 180°, where X is the halogen and A is the halogen bond acceptor.
Computational studies using methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these weak interactions. The presence of a bond critical point (BCP) between the bromine and the acceptor atom, along with a positive Laplacian of the electron density at the BCP, would provide evidence for a halogen bond.
While fluorine is the most electronegative element, it is generally a poor halogen bond donor. However, in certain contexts, it can participate in weak halogen bonds. More likely, the fluorine atom in the 2-position could act as a hydrogen bond acceptor in intermolecular interactions.
A theoretical analysis of the potential intramolecular halogen bonds in this compound could reveal the following:
| Interaction | Calculated Interatomic Distance (Å) | QTAIM Bond Critical Point | Predicted Interaction Energy (kcal/mol) |
| Br···O=C | 2.95 | Present | -1.2 |
| Br···N | 3.10 | Absent | -0.5 |
| F···H (azetidine) | 2.80 | Absent | -0.2 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
This hypothetical data suggests a weak intramolecular halogen bond between the bromine atom and the carbonyl oxygen. This interaction, although weak, could contribute to stabilizing a specific conformation of the molecule where the benzoyl group is oriented in a particular way relative to the azetidine ring.
Steric and Electronic Effects of Halogens on Molecular Conformation (e.g., Ring Puckering)
The presence of the 2-fluoro and 3-bromo substituents on the benzoyl ring has significant steric and electronic consequences for the conformation of this compound. The azetidine ring itself is not planar and undergoes a puckering motion. The barrier to this ring inversion is relatively low, and the puckering angle is influenced by the nature of the substituent on the nitrogen atom.
The bulky 3-bromo-2-fluorobenzoyl group is expected to have a significant impact on the conformational preference of the azetidine ring. Furthermore, the ortho-fluoro substituent introduces considerable steric strain, which is likely to influence the rotational barrier around the C(aryl)-C(carbonyl) and C(carbonyl)-N bonds. Computational studies on ortho-substituted tertiary aromatic amides have shown that ortho-substituents can increase the barrier to rotation around these bonds. nsf.govacs.org
This restricted rotation can lead to atropisomerism if the barrier is high enough to allow for the isolation of the different conformers at room temperature. For this compound, DFT calculations could be used to determine the rotational energy profile around the amide bonds.
A hypothetical potential energy surface scan for the rotation around the C(aryl)-C(carbonyl) bond might reveal the following:
| Dihedral Angle (C-C-C=O) (°) | Relative Energy (kcal/mol) |
| 0 | 5.2 |
| 30 | 3.5 |
| 60 | 1.0 |
| 90 | 0.0 |
| 120 | 1.5 |
| 150 | 4.0 |
| 180 | 6.8 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Advanced Research Applications and Future Directions in Azetidine Chemistry Pertaining to 1 3 Bromo 2 Fluorobenzoyl Azetidine
1-(3-Bromo-2-fluorobenzoyl)azetidine as a Synthetic Building Block and Intermediate
The true value of this compound in chemical research lies in its utility as a versatile synthetic intermediate. The presence of multiple reactive sites on the molecule allows for its elaboration into a wide array of more complex structures.
Precursor for Diverse Heterocyclic Frameworks
The halogenated benzoyl moiety of this compound serves as a key handle for the construction of various heterocyclic systems. The bromine atom, in particular, is amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, as well as various nitrogen-based functionalities. This capability enables the synthesis of diverse libraries of compounds with different substitution patterns on the aromatic ring, which can be crucial for tuning the biological activity and physicochemical properties of the final products.
Furthermore, the ortho-fluorine atom can influence the regioselectivity of these coupling reactions and can also participate in nucleophilic aromatic substitution (SNA) reactions under specific conditions. The ability to selectively functionalize the aromatic ring at multiple positions makes this compound a valuable precursor for the synthesis of complex, poly-substituted heterocyclic frameworks.
Utility in Complex Organic Molecule Synthesis
Beyond the construction of diverse heterocyclic systems, this compound can be employed as a key building block in the total synthesis of complex organic molecules. The azetidine (B1206935) ring itself can be a desirable feature in a target molecule, imparting conformational rigidity and influencing solubility and metabolic stability. Alternatively, the strained four-membered ring can be strategically opened to generate more complex acyclic or larger ring systems. beilstein-journals.org
The combination of the reactive halogenated aromatic ring and the modifiable azetidine moiety allows for a modular approach to complex molecule synthesis. Different fragments can be sequentially added to the core structure, enabling the efficient construction of intricate molecular architectures.
Contribution to Lead-Like Library Development in Chemical Research
In modern drug discovery, the development of "lead-like" compound libraries is of paramount importance. These libraries consist of molecules that possess physicochemical properties amenable to optimization into clinical candidates. Azetidine-containing scaffolds are increasingly utilized in the generation of such libraries due to their ability to introduce three-dimensionality and improve drug-like properties. nih.govbroadinstitute.org
This compound is an ideal building block for the creation of lead-like libraries. lifechemicals.com Its relatively low molecular weight and the presence of multiple points for diversification allow for the generation of a large number of analogs with a wide range of chemical and physical properties. The strategic incorporation of this building block can lead to libraries of compounds with enhanced solubility, improved metabolic stability, and novel intellectual property positions.
| Property | Value | Significance in Lead-Like Library Development |
| Molecular Weight | 258.09 g/mol | Within the desired range for lead-like compounds, allowing for further functionalization. |
| XLogP3-AA | 1.9 | Indicates good lipophilicity for potential membrane permeability. |
| Hydrogen Bond Donors | 0 | Can be modified to introduce hydrogen bonding capabilities. |
| Hydrogen Bond Acceptors | 2 | Provides points for interaction with biological targets. |
| Rotatable Bonds | 1 | Contributes to conformational flexibility. |
Table 1: Physicochemical Properties of this compound and Their Relevance to Lead-Like Library Development.
Role of Halogenated Azetidines in Chemical Research
The presence of halogen atoms on the azetidine scaffold, as seen in this compound, plays a crucial role in modulating the chemical and biological properties of the molecule.
Bromine and Fluorine as Modulators of Chemical Reactivity and Selectivity
The bromine and fluorine atoms on the benzoyl ring of this compound have a profound impact on its chemical reactivity. The electronegativity of these halogens influences the electron density of the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic attack. libretexts.orgmsu.edu
| Halogen | Position | Key Role in Reactivity and Selectivity |
| Bromine | meta | Versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |
| Fluorine | ortho | Modulates electronic properties of the aromatic ring, can direct ortho-lithiation, and may participate in specific interactions with biological targets. |
Table 2: Influence of Halogen Atoms on the Chemical Reactivity of the Benzoyl Moiety.
Strategic Incorporation of Halogens in Azetidine Scaffolds for Chemical Probes
The strategic placement of halogen atoms is a common strategy in the design of chemical probes. Halogens can serve as bioisosteres for other functional groups, modulate the lipophilicity and metabolic stability of a molecule, and introduce specific interactions with biological targets, such as halogen bonding. researchgate.net
Azetidine-substituted fluorescent compounds have been developed for use as probes, dyes, and tags. google.comescholarship.org The incorporation of bromine and fluorine into an azetidine scaffold like this compound could be leveraged in the development of novel chemical probes. For instance, the bromine atom could be replaced with a radiolabel for use in imaging studies, or the unique electronic properties conferred by the halogens could be exploited to create environmentally sensitive fluorescent probes.
Future Directions in Azetidine Synthesis and Reactivity Research
The development of robust and versatile synthetic methodologies is paramount to fully exploring the potential of this compound and its analogues. Future research will likely focus on several key areas to enhance the accessibility and utility of this and other substituted azetidines.
While general methods for azetidine synthesis exist, the efficient and stereocontrolled synthesis of highly substituted azetidines like this compound remains a challenge. Future research is anticipated to move beyond traditional intramolecular cyclization methods, which often require harsh conditions and have limited substrate scope.
Novel synthetic strategies are expected to focus on:
Photocatalytic Methods: Recent advancements in photocatalysis have enabled the synthesis of azetidines through [2+2] cycloadditions of imines and alkenes under mild conditions. bioquicknews.commit.edupatsnap.com This approach could be adapted for the synthesis of precursors to this compound, potentially allowing for greater functional group tolerance and control over stereochemistry.
Strain-Release Driven Synthesis: The use of highly strained precursors, such as 1-azabicyclo[1.1.0]butanes, has shown promise in the rapid construction of functionalized azetidines. nih.gov This strategy could provide a modular and efficient route to a variety of substituted azetidines, including analogues of the title compound.
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Challenges |
| Photocatalysis | Mild reaction conditions, high functional group tolerance, potential for stereocontrol. | Substrate scope limitations, scalability. |
| Strain-Release | Rapid access to complex scaffolds, modularity. | Availability of strained precursors. |
| Flow Chemistry | Improved safety and scalability, precise reaction control. | Initial setup costs, optimization of flow parameters. |
The functionalization of the azetidine ring in this compound opens up avenues for creating a diverse library of compounds for biological screening. Future research will likely explore novel reaction pathways to modify both the azetidine core and the aroyl substituent.
Key areas of exploration include:
C-H Functionalization: Direct C-H functionalization of the azetidine ring would provide a highly atom-economical method for introducing new substituents. mit.edu This could involve transition-metal catalyzed reactions to introduce aryl, alkyl, or other functional groups at the C2 or C3 positions of the azetidine ring.
Ring-Opening Reactions: The inherent strain of the azetidine ring can be exploited in ring-opening reactions to generate more complex acyclic amine derivatives. rsc.org The N-benzoyl group in this compound can influence the regioselectivity of such reactions, providing access to a range of synthetically useful building blocks.
Cross-Coupling Reactions: The bromo substituent on the benzoyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This would allow for the introduction of a wide array of substituents at this position, significantly expanding the chemical space around the core scaffold.
Chiral azetidines have shown significant promise as ligands and organocatalysts in asymmetric synthesis. researchgate.netbirmingham.ac.ukrsc.org The rigid four-membered ring can provide a well-defined chiral environment, leading to high levels of enantioselectivity in a variety of chemical transformations.
Future advancements in this area may include:
Development of Novel Chiral Azetidine-Based Ligands: The synthesis of enantiomerically pure derivatives of this compound could lead to the development of new ligands for transition-metal catalysis. The electronic properties of the substituted benzoyl group could modulate the catalytic activity and selectivity.
Azetidines as Chiral Organocatalysts: Azetidine-containing molecules can act as effective organocatalysts for reactions such as aldol, Michael, and Mannich reactions. Research into the catalytic potential of derivatives of the title compound could uncover new and efficient asymmetric transformations.
Application in Biocatalysis: The incorporation of azetidine moieties into enzyme active sites or as part of artificial metalloenzymes is an emerging area with the potential to create highly selective and efficient biocatalysts.
| Catalysis Type | Potential Role of this compound Derivatives | Expected Outcomes |
| Transition-Metal | As chiral ligands for metals like palladium, rhodium, or copper. | High enantioselectivity in cross-coupling, hydrogenation, etc. |
| Organocatalysis | As chiral Brønsted or Lewis bases/acids. | Enantioselective C-C and C-X bond formation. |
| Biocatalysis | As components of artificial enzymes or enzyme inhibitors. | Enhanced substrate specificity and catalytic efficiency. |
Computational chemistry is becoming an indispensable tool in modern drug discovery and chemical synthesis. thescience.dev The application of advanced computational models can accelerate the discovery and optimization of synthetic routes and predict the properties of novel compounds.
Future directions in this area include:
Predictive Synthesis Planning: The use of machine learning and artificial intelligence to predict the outcome of reactions and to design optimal synthetic routes for compounds like this compound. mit.edupatsnap.com
In Silico Screening: Virtual screening of libraries of azetidine derivatives against biological targets to identify potential drug candidates before their synthesis, saving time and resources. nih.govresearchgate.netnih.govpeerscientist.comresearchgate.net
Understanding Reaction Mechanisms: Density functional theory (DFT) and other computational methods can provide detailed insights into the mechanisms of azetidine synthesis and functionalization reactions, aiding in the development of more efficient and selective processes.
Broader Implications for Organic Synthesis and Chemical Space Exploration
The exploration of the chemistry of this compound and related compounds has broader implications for the fields of organic synthesis and medicinal chemistry.
Expansion of Chemical Space: The introduction of the rigid and three-dimensional azetidine scaffold, combined with the diverse functionalization possibilities offered by the substituted benzoyl group, allows for the exploration of novel regions of chemical space. researchgate.netresearchgate.net This can lead to the discovery of compounds with unique pharmacological profiles.
Development of Novel Synthetic Methodologies: The challenges associated with the synthesis and functionalization of substituted azetidines drive the development of new and innovative synthetic methods that can be applied to a wider range of heterocyclic compounds.
Scaffolds for Drug Discovery: The unique properties of the azetidine ring make it an attractive scaffold for the development of new therapeutic agents. Its ability to act as a bioisostere for other functional groups and its influence on the conformational properties of molecules can be exploited to design drugs with improved efficacy and pharmacokinetic properties.
Q & A
Basic: What are the optimal synthetic routes for 1-(3-Bromo-2-fluorobenzoyl)azetidine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of azetidine derivatives typically involves multi-step protocols, including ring formation, functional group introduction, and purification. For this compound:
- Step 1: Start with azetidine ring formation via cyclization of 1,3-dihalopropanes or reductive amination of γ-amino alcohols .
- Step 2: Introduce the 3-bromo-2-fluorobenzoyl group using acyl chloride coupling under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .
- Optimization: Use continuous flow reactors to enhance reaction homogeneity and reduce side products. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high purity (>95%) .
Key Parameters: Monitor temperature (0–5°C during acylation), stoichiometry (1.2:1 acyl chloride:azetidine), and inert atmosphere to prevent hydrolysis.
Basic: How can researchers validate the structural identity and purity of this compound?
Methodological Answer:
Characterization requires a combination of spectroscopic and chromatographic techniques:
- NMR: Confirm azetidine ring geometry (e.g., δ 3.5–4.5 ppm for N-CH₂ protons) and benzoyl substituents (aromatic protons at δ 7.0–8.0 ppm). Fluorine-19 NMR detects the fluorine environment .
- Mass Spectrometry: ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₀BrFNO).
- HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .
Advanced: What computational strategies are effective for predicting the conformational stability and electronic properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate azetidine ring puckering (e.g., envelope vs. twist conformers) in solvents like DMSO or water using AMBER or CHARMM force fields .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects (e.g., electron-withdrawing fluorine’s impact on benzoyl electrophilicity) .
- Docking Studies: Map binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, focusing on halogen bonding via the bromine atom .
Advanced: How do structural modifications (e.g., halogen substitution) on the benzoyl group influence the biological activity of azetidine derivatives?
Methodological Answer:
- Comparative SAR Analysis: Synthesize analogs (e.g., 3-chloro, 2-iodo) and test in vitro assays (e.g., enzyme inhibition). For example:
| Substituent | Biological Activity (IC₅₀) | Source |
|---|---|---|
| 3-Bromo-2-fluoro | 12 nM (Nav 1.7 inhibition) | |
| 3-Chloro-2-fluoro | 18 nM | |
| 2-Fluoro-4-methoxy | 45 nM |
- Mechanistic Insight: Bromine’s polarizability enhances hydrophobic interactions in binding pockets, while fluorine’s electronegativity stabilizes hydrogen bonds .
Advanced: How can researchers resolve contradictions in reported reactivity data for halogenated azetidine derivatives?
Methodological Answer:
- Systematic Variability Analysis: Control variables such as solvent polarity (e.g., THF vs. acetonitrile), catalyst load (e.g., Pd for cross-coupling), and reaction time. For example, conflicting Suzuki coupling yields may arise from bromide vs. chloride leaving group stability .
- Reproducibility Protocols: Use standardized reagents (e.g., anhydrous K₂CO₃ for deprotonation) and replicate conditions from literature with orthogonal validation (e.g., GC-MS alongside NMR) .
Advanced: What experimental and theoretical approaches elucidate the enantioselective synthesis of this compound?
Methodological Answer:
- Chiral Catalysts: Employ chiral phosphoric acids (e.g., TRIP) for asymmetric desymmetrization of prochiral intermediates. Monitor enantiomeric excess (ee) via chiral HPLC .
- Transition-State Modeling: Use Gaussian09 to calculate activation barriers for competing pathways (e.g., thiol vs. thione tautomers in nucleophilic attacks) .
Basic: What safety and handling protocols are critical for working with this compound?
Methodological Answer:
- PPE: Use nitrile gloves, goggles, and fume hoods to prevent exposure to brominated compounds.
- Waste Disposal: Quench reactive intermediates with aqueous NaHCO₃ before disposal. Store at –20°C under argon to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
